molecular formula C11H11NO6 B8487726 4-Nitrophenyl tetrahydrofuran-3-yl carbonate

4-Nitrophenyl tetrahydrofuran-3-yl carbonate

Cat. No. B8487726
M. Wt: 253.21 g/mol
InChI Key: ASKRTLBFSMARDB-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 67, Step 1 starting from 3-hydroxytetrahydrofuran (Aldrich, Cat. #H59109) and p-nitrophenyl chloroformate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][O:4][CH2:3]1.Cl[C:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)=[O:9]>>[C:8](=[O:9])([O:1][CH:2]1[CH2:6][CH2:5][O:4][CH2:3]1)[O:10][C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1COCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OC1COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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